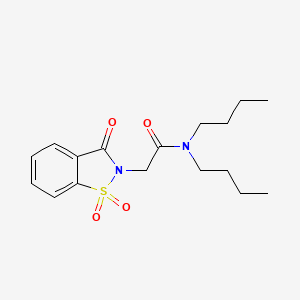

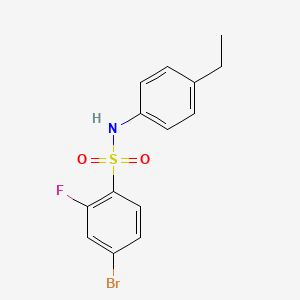

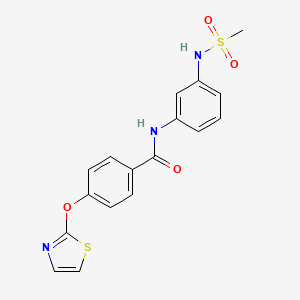

![molecular formula C8H13N3O B2574233 1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane CAS No. 2225144-75-0](/img/structure/B2574233.png)

1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

Bicyclo[2.1.1]hexanes are polycyclic molecules . The chain alkane fits the general formula of CnH2n+2 (n: positive integer), and the number of H atoms reaches the maximum level in chain alkanes .Chemical Reactions Analysis

Bicyclo[2.1.1]hexanes have been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring . The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity .Applications De Recherche Scientifique

Preparation of New Bicyclo[2.1.1]Hexane Compact Modules

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . The 1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane can be used in the preparation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Development of Sp3-rich Chemical Space

The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This is particularly useful in medicinal chemistry where sp3-rich and strained bicyclic scaffolds are preferred as bio-isosteres .

Modulation of Solubility, Activity, and Conformational Restriction of Candidates

The intrinsic properties of these compounds play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates . This makes them valuable in the development of new drugs and bioactive compounds .

Saturated Bioisosteres of Ortho-substituted Benzene

1,2-Disubstituted bicyclo[2.1.1]hexanes have been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring . This makes them useful in the development of new drugs and bioactive compounds .

Development of Antifungal Agents

The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity . This suggests potential applications in the development of new antifungal agents .

Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride

The compound can be used in the batchwise, multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride . The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .

Mécanisme D'action

Target of Action

It’s known that this compound is a bioisostere of ortho-substituted benzene , which suggests that it may interact with a variety of biological targets, depending on the specific functional groups attached to the bicyclic structure.

Mode of Action

It’s known that this compound is synthesized via a catalytic alkene insertion approach . This process involves intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones, supported by a radical relay mechanism .

Biochemical Pathways

Given its structural similarity to ortho-substituted benzene , it’s plausible that this compound could influence a variety of biochemical pathways, depending on the specific functional groups attached to the bicyclic structure.

Pharmacokinetics

Its structural similarity to ortho-substituted benzene suggests that it may have similar pharmacokinetic properties, including potential for absorption and distribution throughout the body, metabolism by the liver, and excretion via the kidneys.

Result of Action

It’s known that this compound has been incorporated into the structure of fungicides boscalid (basf), bixafen (bayer cs), and fluxapyroxad (basf) to provide saturated patent-free analogs with high antifungal activity .

Action Environment

It’s known that this compound is synthesized via a catalytic process that operates with smi2 loadings as low as 5mol% , suggesting that it may be relatively stable under a variety of environmental conditions.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-7(2)6-3-8(4-6,12-7)5-10-11-9/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKBWXALLYMFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C2)(O1)CN=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

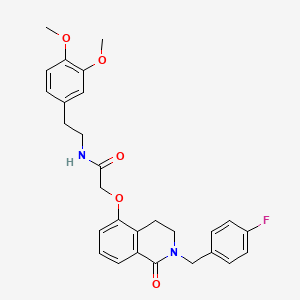

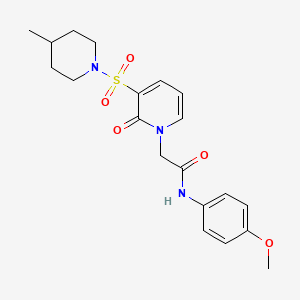

![Ethyl 2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574161.png)

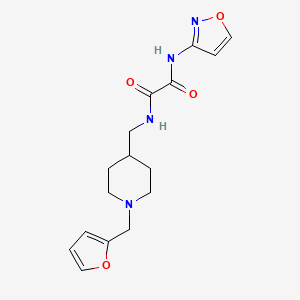

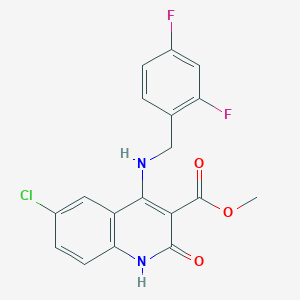

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2574168.png)

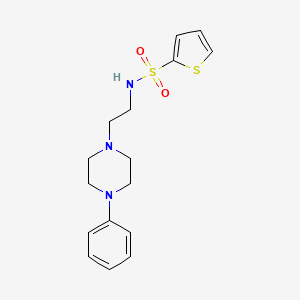

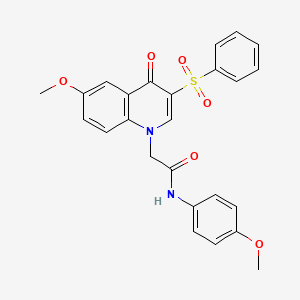

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2574169.png)

![N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2574173.png)